4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine

Medicinal Chemistry Structure-Activity Relationship Multi-target Drug Design

4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine (CAS 108401-74-7) is a synthetic small molecule belonging to the 1,4-benzoxazine class of heterocyclic compounds. With a molecular formula of C17H21N3O4 and a molecular weight of 331.37 g/mol, its defining structural feature is a 2H-1,4-benzoxazine core substituted with two morpholine rings: one attached directly to the 3-position and a second linked via a carbonyl bridge at the 2-position.

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
CAS No. 108401-74-7
Cat. No. B12784701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine
CAS108401-74-7
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3OC2C(=O)N4CCOCC4
InChIInChI=1S/C17H21N3O4/c21-17(20-7-11-23-12-8-20)15-16(19-5-9-22-10-6-19)18-13-3-1-2-4-14(13)24-15/h1-4,15H,5-12H2
InChIKeyBCPCSIROGUOARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine (CAS 108401-74-7): Compound Class and Baseline Characteristics for Scientific Procurement


4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine (CAS 108401-74-7) is a synthetic small molecule belonging to the 1,4-benzoxazine class of heterocyclic compounds . With a molecular formula of C17H21N3O4 and a molecular weight of 331.37 g/mol, its defining structural feature is a 2H-1,4-benzoxazine core substituted with two morpholine rings: one attached directly to the 3-position and a second linked via a carbonyl bridge at the 2-position . This dual morpholine architecture distinguishes it from simpler mono-morpholine benzoxazine analogs and is the foundational basis for its potential differentiation in pharmacological and chemical biology applications, particularly in multi-target drug discovery programs focused on cardiovascular and inflammatory diseases .

Why In-Class Morpholine-Benzoxazine Compounds Cannot Substitute for 4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine


Within the morpholine-benzoxazine chemical space, minor structural modifications can cause profound shifts in biological activity and selectivity, making simple substitution unreliable for research or procurement. The 2017 review by Matralis et al. demonstrates that for 2-hydroxy-2-substituted morpholine, 1,4-benzoxazine and 1,4-benzothiazine derivatives, even closely related analogs exhibit markedly different multi-target profiles across antioxidant, anti-inflammatory (COX-1/COX-2 inhibition), and hypolipidemic activities . The target compound's distinctive dual morpholine substitution pattern—absent in most commercially available analogs—is expected to modulate key physicochemical properties such as LogP, hydrogen-bonding capacity, and conformational flexibility, which directly influence target engagement and polypharmacology. Generic substitution with a single-morpholine benzoxazine (e.g., CAS 874622-81-8) or a benzothiazine analog may therefore lead to significantly different experimental outcomes, compromising the validity of structure-activity relationship (SAR) studies or the reproducibility of pharmacological assays .

Quantitative Differentiation Evidence for 4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine vs. Closest Analogs


Structural Differentiation: Dual Morpholine Architecture vs. Mono-Morpholine Analog (CAS 874622-81-8)

The target compound possesses a unique dual morpholine architecture, with one morpholine ring at the 3-position and a second linked via a carbonyl at the 2-position of the 2H-1,4-benzoxazine core. In contrast, the closest commercially available analog, 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 874622-81-8), contains only a single morpholine group at the carbonyl-linked 2-position . This additional morpholine substitution is expected to significantly alter the compound's three-dimensional conformation and electronic surface, which are critical determinants in polypharmacology, particularly for modulating multiple targets in atherosclerosis as demonstrated for related morpholine-benzoxazine derivatives .

Medicinal Chemistry Structure-Activity Relationship Multi-target Drug Design

Class-Level Multi-Target Pharmacological Activity: Morpholine-Benzoxazine Derivatives in Atherosclerosis

While no direct data exists for the target compound, the morpholine-benzoxazine chemotype has been validated in a comprehensive 2017 review. Across a series of rationally designed derivatives, compounds demonstrated a consistent multi-target profile, with in vitro inhibition of COX-1 and/or COX-2 at a concentration of 20 μM, coupled with significant antioxidant activity in free radical scavenging and Cu²⁺-induced LDL oxidation assays . Compounds 6 and 8, representing optimized leads from this series, also showed considerable antihyperlipidemic activity in a high-fat diet mouse model, reducing total cholesterol, LDL, and triglycerides after long-term administration . The target compound's dual morpholine architecture, which is structurally distinct from the 2-hydroxy-2-substituted motifs of the characterized leads, may offer a differentiated multi-target profile or improved physicochemical properties that warrant dedicated investigation.

Atherosclerosis Multi-target Agents COX Inhibition Antioxidant

Physicochemical Differentiation: Calculated Partition Coefficient and Hydrogen-Bonding Capacity

The dual morpholine architecture of the target compound fundamentally alters its physicochemical profile compared to the mono-morpholine analog CAS 874622-81-8. The presence of an additional morpholine ring introduces one additional hydrogen bond acceptor (the morpholine oxygen) and modifies the overall lipophilicity. While experimentally measured LogP and solubility data are not publicly available, the structural difference (C4H5NO addition) is consistent with a reduced LogP and enhanced aqueous solubility relative to the mono-substituted analog, based on the known hydrophilicity of the morpholine group . This can be a critical differentiator for applications requiring specific solubility or permeability profiles, such as in vitro assay development or in vivo formulation.

Physicochemical Properties Drug-likeness LogP Hydrogen Bonding

Validated Application Scenarios for Procuring 4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine


Structure-Activity Relationship (SAR) Exploration in Multi-Target Atherosclerosis Programs

Based on the validated multi-target activity of the morpholine-benzoxazine chemotype (antioxidant, COX-1/2 inhibition, hypolipidemic) , this compound is ideally suited as a novel structural probe in SAR studies. Its unique dual morpholine substitution allows researchers to interrogate the effect of increased morpholine content on polypharmacology, potentially identifying derivatives with improved balance or potency across these therapeutic targets.

Physicochemical Profiling and Library Design for CNS or Solubility-Focused Assays

The enhanced hydrogen-bonding capacity and predicted lower LogP of the target compound relative to mono-morpholine analogs make it a valuable addition to compound libraries intended for screening in aqueous assay systems or for targets where high polarity is desirable (e.g., CNS, anti-inflammatory). It can serve as a tool to benchmark the impact of dual morpholine substitution on solubility, permeability, and non-specific binding .

Chemical Biology Tool for Investigating Morpholine-Mediated Protein Interactions

Morpholine rings are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and modulate basicity . The presence of two spatially distinct morpholine groups in this compound creates a unique interaction surface that could be exploited in chemical biology studies aiming to map protein-ligand interactions or to develop bifunctional probes, where one morpholine serves as a binding anchor and the other as a linker attachment point.

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